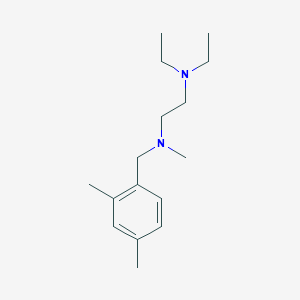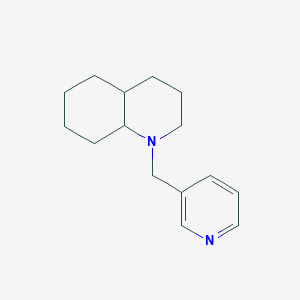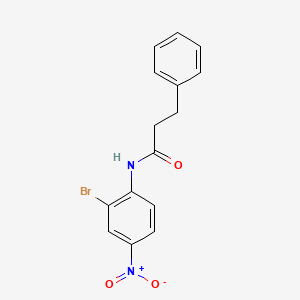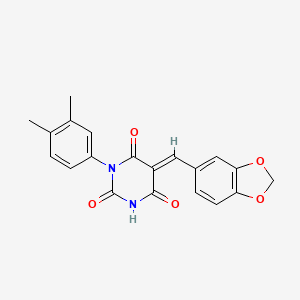
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as CENB, has been synthesized using different methods and has shown promising results in biological studies.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is still under investigation. However, studies have shown that this compound can interact with several cellular targets, including DNA, proteins, and enzymes. It has been suggested that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Moreover, this compound can also bind to tubulin, a protein that is essential for cell division, and inhibit its polymerization.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide in lab experiments is its high potency and selectivity towards cancer cells. Moreover, this compound has low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide. One of the potential directions is to explore the use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Moreover, the development of more efficient synthesis methods for this compound can facilitate its large-scale production and commercialization. Furthermore, the elucidation of the exact mechanism of action of this compound can provide insights into its potential applications in other fields, such as anti-inflammatory and anti-viral therapy.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its potential applications in cancer therapy and anti-inflammatory therapy make it a promising candidate for future studies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has been reported in several studies. One of the most common methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then treated with acetic anhydride to obtain the final product, this compound.
Applications De Recherche Scientifique
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells. It has been reported that this compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. Furthermore, this compound has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
IUPAC Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O6/c1-2-25-10-4-6-13(14(8-10)19(23)24)17-15(20)11-7-9(18(21)22)3-5-12(11)16/h3-8H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHYAODWFBPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5068469.png)
![2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide](/img/structure/B5068474.png)
![N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068479.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5068488.png)
![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5068500.png)


![N-(3,4-dimethylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5068530.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5068542.png)
![2-{[(5-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5068548.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5068554.png)

